Superior Potency at Mouse TAAR1 (mTAAR1) Compared to Rat and Human Orthologs
2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine (ZH8667) exhibits markedly higher potency at mouse TAAR1 (EC50 = 0.12 nM) compared to rat (EC50 = 35 nM) and human (EC50 = 17-85 nM) receptors . This species-specific potency profile is distinct from many TAAR1 agonists and enables targeted investigation of murine models of neuropsychiatric disorders.
| Evidence Dimension | TAAR1 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | mTAAR1: 0.12 nM; rTAAR1: 35 nM; hTAAR1: 17-85 nM |
| Comparator Or Baseline | Representative TAAR1 agonists (class range): EC50 values span 0.12 nM to >92 μM across various compounds |
| Quantified Difference | ~290-fold higher potency at mouse vs. rat receptor; ~140- to 700-fold higher at mouse vs. human receptor |
| Conditions | Functional cAMP accumulation assays in cell lines overexpressing respective TAAR1 orthologs |
Why This Matters
The exceptionally high potency at mouse TAAR1 (0.12 nM) designates ZH8667 as a tool of choice for in vivo mouse models of TAAR1-mediated neuropsychiatric conditions, where low doses can achieve target engagement while minimizing off-target effects.
